Einecs 298-620-1

Description

Einecs 298-620-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Properties

CAS No. |

93820-41-8 |

|---|---|

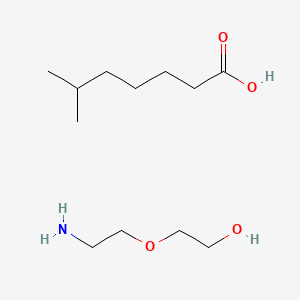

Molecular Formula |

C12H27NO4 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

2-(2-aminoethoxy)ethanol;6-methylheptanoic acid |

InChI |

InChI=1S/C8H16O2.C4H11NO2/c1-7(2)5-3-4-6-8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5H2 |

InChI Key |

WAVZMTWAMILXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(=O)O.C(COCCO)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 298-620-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts to enhance reaction rates and yields.

Reaction Conditions: These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Einecs 298-620-1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often occur in the presence of halogens or other substituents, leading to the formation of new compounds.

Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

Major Products: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used.

Scientific Research Applications

Einecs 298-620-1 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound may be utilized in biological studies to investigate cellular processes and interactions.

Medicine: Research into its potential therapeutic effects and applications in drug development is ongoing.

Mechanism of Action

The mechanism of action of Einecs 298-620-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation, but they are believed to involve binding to specific receptors or enzymes .

Comparison with Similar Compounds

Einecs 298-620-1 can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as Einecs 203-770-8 (amyl nitrite) and Einecs 234-985-5 (bismuth tetroxide) share some chemical properties but differ in their specific applications and effects.

Uniqueness: this compound stands out due to its specific reactivity and the range of applications it supports in various scientific fields.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Einecs 298-620-1, and how can researchers ensure reproducibility?

- Methodological Answer : Begin with a systematic literature review to identify peer-reviewed protocols for synthesis. Prioritize methods validated in multiple studies, such as catalytic pathways or solvent-based reactions. Ensure reproducibility by documenting reaction conditions (temperature, pH, catalysts), purification steps (e.g., column chromatography, recrystallization), and analytical verification (e.g., NMR, HPLC for purity >95%). Cross-reference experimental parameters with existing studies to identify critical variables (e.g., inert atmosphere requirements) .

Q. How should researchers design initial toxicity assessments for this compound to comply with ethical and methodological standards?

- Methodological Answer : Adopt tiered testing frameworks (e.g., OECD guidelines) starting with in vitro assays (e.g., Ames test for mutagenicity, cell viability assays). Use standardized cell lines (e.g., HepG2 for liver toxicity) and controls (positive/negative). For in vivo studies, ensure ethical compliance via Institutional Animal Care and Use Committee (IACUC) approval. Document dose-response relationships, statistical significance thresholds (e.g., p < 0.05), and confounding factors (e.g., solvent effects) .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine NMR (¹H/¹³C for structural elucidation), FT-IR (functional groups), and mass spectrometry (molecular weight confirmation). Use HPLC or GC with certified reference standards to assess purity. Validate methods via inter-laboratory comparisons and include uncertainty estimates (e.g., ±2% for retention times) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the catalytic activity of this compound in different solvent systems?

- Methodological Answer : Conduct controlled experiments to isolate solvent effects (e.g., polarity, dielectric constant). Use multivariate analysis (e.g., PCA) to identify dominant variables. Compare results with computational simulations (e.g., DFT for solvent interactions) and validate via peer-reviewed benchmarks. Address discrepancies by re-evaluating reaction kinetics (e.g., Arrhenius plots) and purity of solvents .

Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding affinities, followed by MD simulations (e.g., GROMACS) for stability analysis. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants. Cross-correlate computational ΔG values with experimental IC₅₀ data, adjusting force fields as needed .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for time-to-event data and Cox proportional hazards regression for covariates. Ensure power analysis (e.g., G*Power) to determine sample sizes pre-study. Address missing data via multiple imputation or sensitivity analyses .

Q. How should researchers address batch-to-batch variability in this compound synthesis when designing multi-institutional collaborative studies?

- Methodological Answer : Standardize synthesis protocols with detailed SOPs (e.g., temperature gradients, stirring rates). Implement QC checks (e.g., LC-MS batch certification) and share raw data via centralized repositories. Use ANOVA to quantify variability contributions (e.g., operator vs. equipment) and establish acceptance criteria (e.g., <5% RSD for purity) .

Key Considerations for Data Reporting

- Reproducibility : Document all experimental parameters in supplemental materials, including raw datasets and instrument calibration logs .

- Ethical Compliance : Declare IRB/IACUC approvals and data anonymization methods in the "Methods" section .

- Conflict Resolution : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.